6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine is a heterocyclic compound characterized by the fusion of thiazole and indole rings. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. It is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry known for their diverse pharmacological effects.
The compound is synthesized through specific organic reactions involving indole and thiazole derivatives. Its classification falls under heterocyclic compounds, particularly those containing nitrogen and sulfur atoms within their ring structures. These compounds often exhibit interesting chemical reactivity and biological activities, making them valuable in drug development and other scientific applications.
The synthesis of 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine typically involves cyclization reactions between appropriate precursors. One common method includes the reaction of indole derivatives with thiazole precursors in the presence of suitable catalysts.
The molecular structure of 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine can be represented by its molecular formula and a molecular weight of 191.26 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C9H9N3S |
| Molecular Weight | 191.26 g/mol |
| IUPAC Name | 6,7-dihydro-5H-thiazolo[4,5-f]indol-2-amine |
| InChI | InChI=1S/C9H9N3S/c10-9-12-7-3-5-1-2-11-6(5)4-8(7)13-9/h3-4,11H,1-2H2,(H2,10,12) |
| InChI Key | JYAZUKNONVQZEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=CC3=C(C=C21)N=C(S3)N |
The structure features a fused ring system that enhances its stability and reactivity compared to non-fused analogs.
6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine undergoes several chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine involves its interaction with specific molecular targets within biological systems.
Understanding these mechanisms is essential for developing effective therapeutic agents based on this compound.
The physical properties of 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine include:
Chemical properties include:
6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine has several scientific applications:
This compound exemplifies the versatility of heterocyclic compounds in both research and practical applications across various scientific disciplines.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8